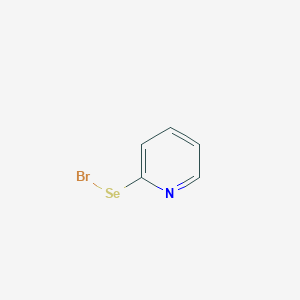
2-Pyridineselenenyl bromide
描述
2-Pyridineselenenyl bromide is an organoselenium compound that features a pyridine ring bonded to a selenenyl bromide group. This compound is of significant interest in organic synthesis due to its unique reactivity and potential applications in the formation of heterocyclic compounds. The presence of selenium in the molecule imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
2-Pyridineselenenyl bromide can be synthesized through the bromination of bis(pyridin-2-yl) diselenide. The reaction typically involves the use of bromine in an organic solvent such as methylene chloride. The process can be summarized as follows:
- Dissolve bis(pyridin-2-yl) diselenide in methylene chloride.
- Add bromine to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed, resulting in the formation of this compound.
The reaction mechanism involves the cleavage of the diselenide bond and the subsequent formation of the selenenyl bromide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The key considerations for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through controlled temperature and solvent selection.
化学反应分析
Types of Reactions
2-Pyridineselenenyl bromide undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with alkenes to form addition products.
Nucleophilic Substitution: The selenenyl bromide group can be substituted by nucleophiles, leading to the formation of new compounds.
Annelation Reactions: It can participate in annelation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Solvents: Methanol, acetonitrile, and other aprotic solvents are commonly used.
Reagents: Alkenes, nucleophiles, and divinyl selenide are typical reagents.
Conditions: Reactions are often carried out at room temperature, but specific conditions may vary depending on the desired product.
Major Products
Solvoadducts: Formed through electrophilic addition reactions.
Heterocycles: Produced via annelation reactions, such as 3-(vinylselanyl)-2,3-dihydro[1,3]selenazolo[3,2-a]pyridin-4-ium bromide.
科学研究应用
2-Pyridineselenenyl bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of heterocyclic compounds and other organic molecules.
Medicinal Chemistry: The pyridine ring is a common scaffold in pharmaceuticals, and derivatives of this compound may exhibit biological activity.
Material Science:
作用机制
The mechanism of action of 2-pyridineselenenyl bromide involves its reactivity as an electrophile. The selenenyl bromide group can undergo electrophilic addition to alkenes, forming new carbon-selenium bonds. Additionally, the compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate species formed during the reactions.
相似化合物的比较
Similar Compounds
2-Pyridineselenenyl chloride: Similar in structure but with a chloride instead of a bromide.
2-Pyridinesulfenyl halides: These compounds contain sulfur instead of selenium and have different reactivity profiles.
Uniqueness
2-Pyridineselenenyl bromide is unique due to its lower solubility in common solvents and its ability to form specific heterocyclic compounds through annelation reactions. The presence of selenium also imparts distinct chemical properties that are not observed in sulfur analogs .
属性
IUPAC Name |
pyridin-2-yl selenohypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGYCFLJWJACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326706 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91491-61-1 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Pyridineselenenyl bromide in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis, particularly for its role in selenoxide elimination reactions to form alkenes []. It can also form 1,4-episelenonium ions, which are valuable intermediates in various organic transformations [].
Q2: How does the preparation method influence the purity of this compound?
A2: The synthesis of this compound involves reacting 2,2′-Dipyridyl Diselenide with Bromine []. The choice of solvent is crucial for obtaining a pure product. While various solvents can be used, acetonitrile should be avoided as this compound readily reacts with it. Filtration and washing of the resulting precipitate are essential steps to isolate an analytically pure compound [].
Q3: Are there any specific safety precautions necessary when handling this compound?
A3: Given its potential toxicity, this compound should always be handled within a well-ventilated fume hood [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


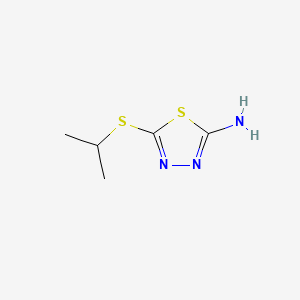
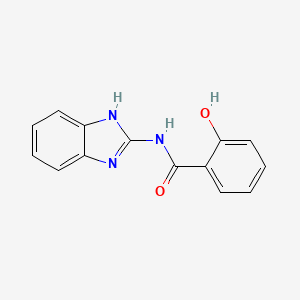

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

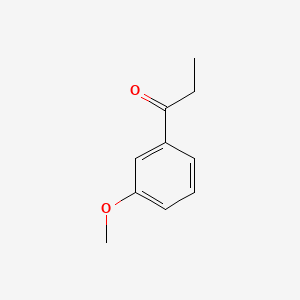
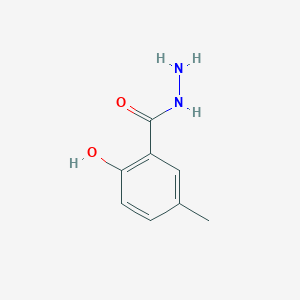
![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)
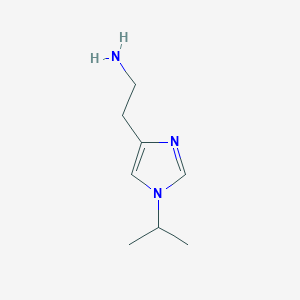
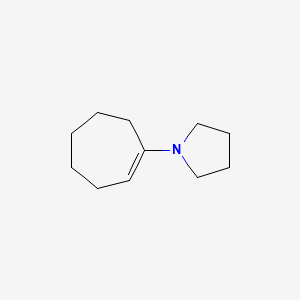
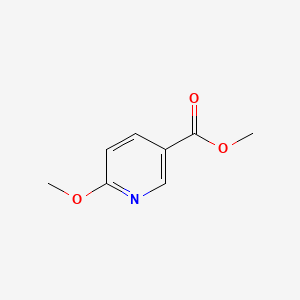
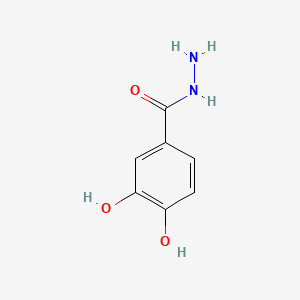
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
